n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine
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Overview
Description
N-(1-Methylbenzo[f]quinazolin-3-yl)guanidine is a chemical compound known for its unique structure and propertiesThe compound is characterized by its molecular formula C14H14ClN5 and a molecular weight of 287.747 g/mol .
Preparation Methods
The synthesis of N-(1-Methylbenzo[f]quinazolin-3-yl)guanidine typically involves the reaction of 1-methylbenzo[f]quinazoline with guanidine. One common method includes the use of molecular iodine as a catalyst for the benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and benzylamines to provide quinazolines . Another approach involves the use of o-iodoxybenzoic acid (IBX) mediated tandem reactions of o-aminobenzylamine and aldehydes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-(1-Methylbenzo[f]quinazolin-3-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine moiety. Common reagents and conditions used in these reactions include mild temperatures and solvents like ethanol or methanol.
Scientific Research Applications
N-(1-Methylbenzo[f]quinazolin-3-yl)guanidine has several scientific research applications:
Chemistry: It serves as a valuable scaffold in the synthesis of heterocycles and other complex molecules.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and biological pathways.
Mechanism of Action
The mechanism of action of N-(1-Methylbenzo[f]quinazolin-3-yl)guanidine involves its interaction with specific molecular targets. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This action is crucial in its potential therapeutic applications, particularly in treating conditions related to muscle weakness and fatigue.
Comparison with Similar Compounds
N-(1-Methylbenzo[f]quinazolin-3-yl)guanidine can be compared with other similar compounds such as:
Guanidine: Known for its use in treating muscle weakness and fatigue associated with myasthenic complications.
Guanethidine: An antihypertensive agent that inhibits the release of norepinephrine at nerve endings.
Quinazoline derivatives: These compounds are studied for their antimicrobial and biofilm inhibition effects. The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C14H13N5 |
---|---|
Molecular Weight |
251.29 g/mol |
IUPAC Name |
2-(1-methylbenzo[f]quinazolin-3-yl)guanidine |
InChI |
InChI=1S/C14H13N5/c1-8-12-10-5-3-2-4-9(10)6-7-11(12)18-14(17-8)19-13(15)16/h2-7H,1H3,(H4,15,16,17,18,19) |
InChI Key |
RGFKZORXYSZRTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N=C(N)N)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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